Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-cyanophenyl)methyl ester, (1R,3R)-
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-cyanophenyl)methyl ester, (1R,3R)- is a complex organic compound. It is characterized by its cyclopropane ring, which is known for its high strain and reactivity. The compound also features a cyanophenyl group, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the 2,2-dimethyl-3-(2-methyl-1-propenyl) group: This step might involve alkylation or addition reactions.
Attachment of the (3-cyanophenyl)methyl ester group: Esterification reactions, using carboxylic acids and alcohols in the presence of catalysts, are common.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the cyclopropane ring or the methyl groups.
Reduction: Reduction reactions could target the ester or cyanophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology and Medicine
In biology and medicine, it could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound might find applications in the synthesis of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound has pharmacological activity, it might interact with specific enzymes or receptors in the body, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid derivatives
- Cyanophenyl esters
- Dimethylpropenyl compounds
Uniqueness
This compound’s uniqueness lies in its combination of a strained cyclopropane ring, a reactive cyanophenyl group, and a bulky dimethylpropenyl substituent, which together confer distinct chemical and physical properties.
Properties
CAS No. |
82488-17-3 |
---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(3-cyanophenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21NO2/c1-12(2)8-15-16(18(15,3)4)17(20)21-11-14-7-5-6-13(9-14)10-19/h5-9,15-16H,11H2,1-4H3/t15-,16+/m1/s1 |
InChI Key |
NGTRBEQCNBMLRY-CVEARBPZSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)C#N)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)C#N)C |
Origin of Product |
United States |
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